2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1424128-65-3
VCID: VC2575260
InChI: InChI=1S/C11H15NO4S.ClH/c1-12(2)7-8-17(15,16)10-6-4-3-5-9(10)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H
SMILES: CN(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)O.Cl
Molecular Formula: C11H16ClNO4S
Molecular Weight: 293.77 g/mol

2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride

CAS No.: 1424128-65-3

Cat. No.: VC2575260

Molecular Formula: C11H16ClNO4S

Molecular Weight: 293.77 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride - 1424128-65-3

Specification

CAS No. 1424128-65-3
Molecular Formula C11H16ClNO4S
Molecular Weight 293.77 g/mol
IUPAC Name 2-[2-(dimethylamino)ethylsulfonyl]benzoic acid;hydrochloride
Standard InChI InChI=1S/C11H15NO4S.ClH/c1-12(2)7-8-17(15,16)10-6-4-3-5-9(10)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H
Standard InChI Key ASFQSGNAUXVIEL-UHFFFAOYSA-N
SMILES CN(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)O.Cl
Canonical SMILES CN(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)O.Cl

Introduction

Chemical Properties and Structure

2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride is characterized by its distinct molecular structure comprising a benzoic acid core modified with a dimethylaminoethanesulfonyl group. The compound exists as a hydrochloride salt, which significantly influences its physical and chemical behavior.

Table 1: Key Chemical Properties of 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride

PropertyValue
Chemical FormulaC11H16ClNO4S
Molecular Weight293.77 g/mol
CAS Registry Number1424128-65-3
IUPAC Name2-{[2-(dimethylamino)ethyl]sulfonyl}benzoic acid hydrochloride
InChI KeyASFQSGNAUXVIEL-UHFFFAOYSA-N
Functional GroupsCarboxylic acid, Sulfonyl, Tertiary amine (as HCl salt)

The structural characteristics of this compound include:

  • A benzoic acid core with the sulfonyl group at the ortho position

  • A dimethylaminoethyl chain connected through the sulfonyl group

  • The tertiary amine exists as a hydrochloride salt, which affects solubility and stability

Synthesis and Preparation

The synthesis of 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride typically involves a multi-step process. While specific synthesis protocols may vary based on desired yield, purity, and scale, the general synthetic route includes the following steps:

  • Reaction of appropriately substituted benzoic acid derivatives with dimethylaminoethanesulfonyl chloride

  • Formation of the hydrochloride salt by treating the free base with hydrochloric acid

This synthetic approach shares similarities with other sulfonyl-containing compounds like those discussed in patents for various benzoic acid derivatives, where the modulation of substituents allows for the creation of compounds with specific properties and potential applications .

Physical Properties

The physical properties of 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride are critical for understanding its behavior in various environments and applications.

Table 2: Physical Properties of 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride

PropertyDescription/Value
AppearanceTypically a crystalline solid
PurityCommercial samples typically NLT 98%
Melting PointData not readily available from current sources
Boiling PointData not readily available from current sources
Catalog DesignationsVarious (e.g., NB29876, VC2575260)

The physical state and appearance can vary slightly depending on the purification process and storage conditions .

ParameterInformation
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P264 (Wash hands thoroughly after handling)
P271 (Use only outdoors or in a well-ventilated area)
P280 (Wear protective gloves/protective clothing/eye protection/face protection)
P302+P352 (IF ON SKIN: Wash with plenty of water)
P304+P340 (IF INHALED: Remove person to fresh air)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water)
Additional statements related to storage and disposal
Research Use DesignationFor research use only. Not for human or veterinary use

This compound should be handled with appropriate personal protective equipment and engineering controls to minimize exposure risks .

Comparative Analysis with Similar Compounds

The structural features of 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride bear resemblance to several classes of compounds with established properties and applications.

Table 4: Comparative Analysis with Related Compounds

Compound ClassStructural SimilarityNotable DifferencesComparative Applications
2-(Dimethylamino)ethyl benzoate derivativesContains dimethylaminoethyl groupDifferent linkage (ester vs. sulfonyl)Used in local anesthetics and as pharmaceutical intermediates
2-(2-Phenylethyl)benzoic acidSimilar benzoic acid core with substituent at position 2Contains phenylethyl instead of dimethylaminoethanesulfonylUsed in organic synthesis and as building blocks
N-arylsulfonyl benzimidazolesContains sulfonyl groupDifferent heterocyclic core structureEmployed as prodrug forms of proton pump inhibitors
Benzenesulfonyl hydrazidesContains sulfonyl groupDifferent functional groups attached to sulfonylUsed in organic synthesis as reducing agents for carbon-carbon double bonds

This comparative analysis highlights the structural uniqueness of 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride while placing it within the broader context of related chemical entities with established applications.

Future Research Directions

Based on the structural features and limited available research on 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride, several promising research directions emerge:

  • Exploration of potential prodrug applications, particularly investigating whether the sulfonyl linkage can facilitate controlled release of active agents

  • Structure-activity relationship studies to determine how modifications to the dimethylamino group or benzoic acid core affect biological activity

  • Investigation of potential antimicrobial properties, given the known activity of some dimethylamine derivatives against various pathogens

  • Development of improved synthetic routes to enhance yield, purity, and scalability

  • Evaluation of potential interactions with specific biological targets, particularly those involved in inflammatory or neoplastic processes

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